(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone
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Overview
Description
(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone is an organic compound that belongs to the class of oxime ethers This compound is characterized by the presence of a methanone group attached to a 3-methylphenyl ring and an oxime ether linkage with a phenyl and pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone typically involves the following steps:
Formation of the oxime: The starting material, a ketone or aldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Oxime ether formation: The oxime is then treated with an appropriate alkylating agent, such as methyl iodide, under basic conditions to form the oxime ether.
Coupling reaction: The oxime ether is coupled with the 3-methylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the oxime ether linkage can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression, depending on its specific biological activity.
Comparison with Similar Compounds
- (3-methylphenyl)({[(E)-phenyl(pyridin-2-yl)methylidene]amino}oxy)methanone
- (4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone
- (3-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone
These similar compounds share structural features but may exhibit different chemical and biological properties due to variations in their molecular structure.
Properties
Molecular Formula |
C20H16N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[(E)-[phenyl(pyridin-3-yl)methylidene]amino] 3-methylbenzoate |
InChI |
InChI=1S/C20H16N2O2/c1-15-7-5-10-17(13-15)20(23)24-22-19(16-8-3-2-4-9-16)18-11-6-12-21-14-18/h2-14H,1H3/b22-19+ |
InChI Key |
WLUQTLFFJAFUTD-ZBJSNUHESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C(\C2=CC=CC=C2)/C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C(C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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